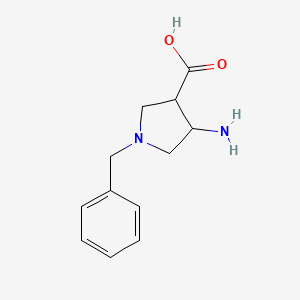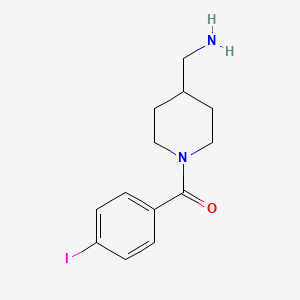
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone: is an organic compound that belongs to the class of phenylpiperidines It consists of a piperidine ring attached to a phenyl group, with an aminomethyl substituent on the piperidine ring and an iodophenyl group on the methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions.
Attachment of the Iodophenyl Group: The iodophenyl group can be introduced through halogenation reactions, such as iodination of a phenyl precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with specific functional groups, enhancing their properties for industrial applications.
作用机制
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
相似化合物的比较
(4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone: This compound has a dimethylamino group instead of an aminomethyl group, which may alter its reactivity and interactions.
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone: Lacks the iodine atom, which can affect its chemical properties and applications.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in (4-(Aminomethyl)piperidin-1-yl)(4-iodophenyl)methanone imparts unique reactivity and potential for further functionalization.
Aminomethyl Group: The aminomethyl group provides opportunities for hydrogen bonding and other interactions, enhancing its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H17IN2O |
|---|---|
分子量 |
344.19 g/mol |
IUPAC 名称 |
[4-(aminomethyl)piperidin-1-yl]-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H17IN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 |
InChI 键 |
VEPJWKYRFXDZFS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
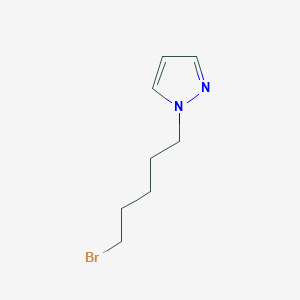
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
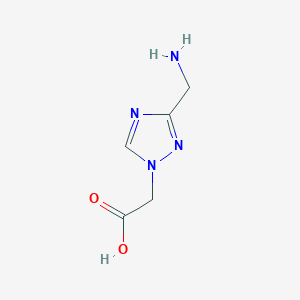
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)

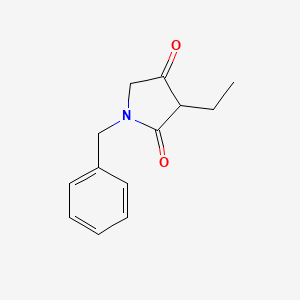
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
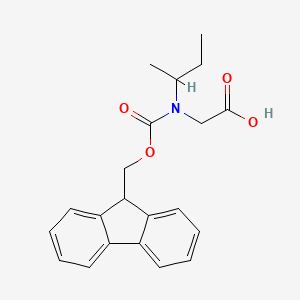

![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
